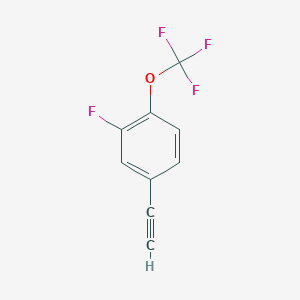

3-Fluoro-4-(trifluoromethoxy)phenylacetylene

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR analysis reveals distinct signals for the fluorine atoms:

- The aromatic fluorine (C₃-F) resonates at δ -112 ppm (doublet, J = 8 Hz).

- The trifluoromethoxy group (-OCF₃) shows a singlet at δ -58 ppm due to equivalent fluorines.

¹H NMR data (CDCl₃):

Infrared (IR) and Raman Spectroscopy

Key vibrational modes (Figure 2):

Raman spectroscopy further resolves low-frequency modes, including phenyl ring deformations at 620 cm⁻¹ and ethynyl bending at 330 cm⁻¹.

Crystallographic Studies and Conformational Dynamics

X-ray diffraction data for related compounds (e.g., 4-(trifluoromethoxy)phenylacetylene) reveal a planar benzene ring with the ethynyl group aligned along the C₁-C₄ axis. The -OCF₃ group adopts a skewed conformation (dihedral angle = 85° relative to the ring), balancing steric and electronic effects.

Molecular dynamics simulations indicate rotational barriers of ~1.4 kcal/mol for the -OCF₃ group, permitting limited conformational flexibility in solution. The ethynyl group remains rigid due to conjugation with the ring, as evidenced by consistent C≡C bond lengths across temperatures.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) provide insights into electronic properties:

Table 2: Computed Electronic Parameters

| Parameter | Value (eV) | Source |

|---|---|---|

| HOMO Energy | -7.14 | |

| LUMO Energy | -1.73 | |

| HOMO-LUMO Gap | 5.41 | |

| Mulliken Charge (C₁) | -0.12 |

The HOMO is localized on the ethynyl group and adjacent ring carbons, while the LUMO resides on the -OCF₃-substituted ring segment (Figure 3). Natural bond orbital (NBO) analysis confirms significant electron withdrawal by -OCF₃ (-0.35 e⁻) and C₃-F (-0.18 e⁻), creating a polarized π-system.

Electrostatic potential maps highlight regions of high electron density near the ethynyl group (blue) and deficits near -OCF₃ (red), aligning with observed reactivity in electrophilic substitution.

Properties

IUPAC Name |

4-ethynyl-2-fluoro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPNHEDDMZRILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584842 | |

| Record name | 4-Ethynyl-2-fluoro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912617-68-6 | |

| Record name | 4-Ethynyl-2-fluoro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 912617-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethoxy)benzene.

Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 3-fluoro-4-(trifluoromethoxy)benzene is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Reduction and Functionalization

The terminal alkyne can be selectively reduced or functionalized:

- Hydrogenation : Catalytic hydrogenation (e.g., Lindlar’s catalyst) converts the alkyne to a cis-alkene, though no direct examples are reported for this compound.

- Hydration : Acid-catalyzed hydration (e.g., HgSO₄) would yield a ketone, but experimental data is absent in the provided sources.

Trifluoromethoxylation and Fluorine-Specific Reactions

The -OCF₃ group is typically inert under mild conditions but can participate in radical-mediated reactions. For example:

- Radical trifluoromethoxylation : Under AgF catalysis, trifluoromethoxy radicals (·OCF₃) may add to unsaturated systems, as seen in α-diazo vinylacetates .

Condensation and Cyclization

The acetylene acts as a dienophile or dipolarophile in cycloadditions:

- Diels-Alder reactions : Reacts with dienes to form six-membered rings, though specific data is lacking.

- Stepwise cyclization : In , a related benzaldehyde derivative undergoes condensation with a pyrazole compound using LiHMDS to form a vinylpyrazole product (55% yield). Similar reactivity is plausible for the acetylene analog.

Synthetic Precursor Roles

The compound serves as a building block in multi-step syntheses:

Oxidative Transformations

Oxidation of the alkyne to diketones or carboxylic acids is feasible but not explicitly documented. The electron-deficient aromatic ring may stabilize intermediates in such processes.

Key Challenges and Considerations

Scientific Research Applications

Medicinal Chemistry Applications

1. Development of Anticancer Agents

Fluorinated compounds like 3-Fluoro-4-(trifluoromethoxy)phenylacetylene have been studied for their potential as anticancer agents. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compounds, which is beneficial for drug design. Research has shown that derivatives of phenylacetylene can exhibit selective cytotoxicity against cancer cell lines, making them candidates for further development in cancer therapeutics .

2. Antiviral and Antibacterial Properties

The incorporation of fluorine atoms in organic molecules often leads to increased biological activity. Studies have indicated that similar fluorinated compounds exhibit antiviral and antibacterial effects. The unique electronic properties of trifluoromethoxy groups may contribute to these activities, although specific data on this compound remains limited .

Organic Synthesis Applications

1. Synthesis of Trifluoromethylated Compounds

this compound serves as a valuable building block in the synthesis of trifluoromethylated compounds. Its reactivity allows for the introduction of trifluoromethyl groups into various substrates through electrophilic aromatic substitution reactions. This application is particularly useful in creating complex molecules for pharmaceutical research .

2. Use in Material Science

The compound's unique properties make it suitable for applications in material science, including the development of advanced polymers and coatings. Fluorinated materials are known for their chemical resistance and thermal stability, which are desirable traits in industrial applications .

Case Study 1: Synthesis and Biological Evaluation

A study published in MDPI detailed the synthesis of a series of fluorinated phenylacetylenes, including this compound, which were evaluated for their anticancer activity against various cell lines. The results indicated that modifications at the phenyl ring significantly influenced biological activity, highlighting the importance of structural variations in drug design .

Case Study 2: Trifluoromethylation Reactions

Research documented in Chemical Reviews explored the use of trifluoromethylation reagents in organic synthesis, demonstrating that compounds like this compound can be effectively used to introduce trifluoromethyl groups into aromatic systems under mild conditions. The study emphasized the versatility of such reactions in synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

¹Calculated based on structural analogs.

Electronic and Reactivity Differences

- Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent. In this compound, the additional 3-fluoro substituent further enhances electron withdrawal, creating a highly electron-deficient aromatic system. This contrasts with 4-(trifluoromethoxy)phenylacetylene, which lacks the 3-fluoro group and exhibits milder electronic effects .

- Acetylene Reactivity : The acetylene group in the target compound is expected to participate in coupling reactions (e.g., with aryl halides) more readily than the benzylamine group in 3-Fluoro-4-(trifluoromethoxy)benzylamine, which is suited for nucleophilic substitutions or amide formations .

Solubility and Physicochemical Properties

- Lipophilicity : Fluorine and trifluoromethoxy groups increase lipophilicity. The target compound is likely less polar than 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, which contains a hydrophilic carboxylic acid group .

- Heterocyclic Influence : The pyridine-based aldehyde in 3-Fluoro-4-(fluoromethyl)-6-(trifluoromethoxy)pyridine-2-carboxaldehyde exhibits distinct solubility and reactivity due to pyridine’s electron-deficient nature, unlike the benzene ring in phenylacetylene derivatives .

Application-Specific Comparisons

- Organic Synthesis : The acetylene moiety in this compound positions it as a candidate for synthesizing conjugated polymers or pharmaceuticals, similar to 4-(trifluoromethoxy)phenylacetylene .

- Pharmaceutical Intermediates : While 3-Fluoro-4-(trifluoromethoxy)benzylamine may serve as a building block for drug candidates, the acetylene derivative’s applications lie in coupling reactions rather than direct biological activity .

Biological Activity

3-Fluoro-4-(trifluoromethoxy)phenylacetylene (3F-4TFMP) is an organic compound characterized by a phenylacetylene structure, featuring a fluorine atom and a trifluoromethoxy group (-O-CF₃) on the aromatic ring. Its molecular formula is C₉H₅F₄O, with a molecular weight of approximately 204.12 g/mol. The unique electronic properties imparted by the fluorine and trifluoromethoxy groups suggest potential applications in pharmaceuticals and materials science.

The presence of multiple fluorine atoms enhances the lipophilicity and biological activity of 3F-4TFMP. The alkyne moiety (triple bond) suggests utility in click chemistry, facilitating the synthesis of complex molecules rapidly and efficiently. Additionally, aromatic compounds with fluorinated substituents are often studied for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) .

Anticancer Potential

Research into structurally similar compounds indicates that 3F-4TFMP may exhibit anticancer properties. For instance, studies on alkyne-quinoxaline compounds have shown promising activity against various cancer cell lines, including A549 (lung cancer) and others. Compounds with similar structures demonstrated significant cytotoxicity, suggesting that further exploration of 3F-4TFMP could yield valuable insights into its potential as an anticancer agent .

Antimicrobial Activity

The compound's potential antimicrobial properties were hinted at through studies involving related compounds that showed activity against Mycobacterium tuberculosis. Although specific data on 3F-4TFMP is limited, its structural analogs have demonstrated promising results in anti-tubercular screening, indicating that 3F-4TFMP may warrant investigation in this area .

Structure-Activity Relationship (SAR)

The unique combination of the trifluoromethoxy and fluoro groups contributes to the electron-withdrawing capacity of 3F-4TFMP, which can significantly influence its biological activity. The following table summarizes some related compounds and their structural features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)phenylacetylene | Contains a trifluoromethyl group | Lacks oxygen functionality |

| 3-Fluoro-4-methylphenylacetylene | Contains a methyl group | Less electronegative substituent |

| 4-(Trifluoromethoxy)phenylacetylene | Similar structure but without the acetylene bond | No triple bond; different reactivity |

Case Studies

- Anticancer Activity : In vitro studies on alkyne derivatives have shown that compounds containing trifluoromethoxy moieties exhibited enhanced cytotoxic effects against A549 cells . The mechanism appears to involve disruption of cell migration and proliferation pathways.

- Antimicrobial Screening : A study evaluated various alkyne derivatives for their activity against M. tuberculosis strains, revealing that compounds with similar functional groups to 3F-4TFMP displayed MIC90 values indicating significant antimicrobial potential .

Future Directions

While current literature provides limited direct evidence regarding the biological activity of 3F-4TFMP, the promising results from similar compounds encourage further research into its pharmacological properties. Investigations should focus on:

- In vitro and in vivo studies to assess its anticancer and antimicrobial efficacy.

- Mechanistic studies to elucidate the pathways through which it exerts biological effects.

- Synthesis of derivatives to enhance potency and selectivity for targeted biological activities.

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, and how can intermediates be validated?

Q. Which spectroscopic techniques are most effective for characterizing fluorinated acetylene derivatives?

Methodological Answer:

- NMR : Critical for tracking fluorinated substituents (e.g., trifluoromethoxy group at δ -55 to -60 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., MW 220.14 for 4-(trifluoromethoxy)phenylacetic acid) and fragmentation patterns .

- IR Spectroscopy : Identifies acetylene C≡C stretches (~2100 cm) and trifluoromethoxy C-O-C vibrations (~1250 cm) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for fluorinated acetylene synthesis?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, ICReDD integrates computational reaction path searches with experimental validation to reduce trial-and-error approaches . Key steps:

- Pathway Simulation : Identify energy barriers for acetylene coupling.

- Condition Screening : Use factorial design (e.g., varying catalysts, solvents) to optimize yield .

- Feedback Loop : Compare computational predictions with experimental yields (e.g., 70–85% for Friedel-Crafts acylation in similar compounds) .

Example Workflow:

| Computational Step | Experimental Validation |

|---|---|

| Transition state analysis | Confirm via kinetic studies |

| Solvent polarity prediction | Test in DMF vs. THF |

| Catalyst screening (e.g., AlCl) | Yield optimization (≥80%) |

Q. How to resolve contradictions between experimental and computational data in fluorinated acetylene reactivity?

Methodological Answer: Discrepancies often arise from unaccounted steric/electronic effects. Strategies include:

- Post-Hoc Analysis : Re-examine DFT models for overlooked van der Waals interactions or solvent effects .

- Data-Driven Refinement : Use machine learning to correlate experimental outcomes (e.g., reaction yields) with descriptors like Hammett constants for fluorinated groups .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-Fluoro-4-(trifluoromethyl)phenylacetic acid, MW 222.14 ).

Q. What purification strategies address byproducts in trifluoromethoxy-substituted acetylene synthesis?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (e.g., LiChrosorb® RP-8 columns) separates polar byproducts .

- Distillation : Effective for low-boiling-point impurities (e.g., bp 80°C for 4-(trifluoromethoxy)phenol ).

- Recrystallization : Use hexane/ethyl acetate mixtures to isolate high-purity crystals (mp 88–90°C ).

Data Contradiction Analysis

Case Study : Discrepancy in Acetylene Stability

- Observation : Experimental degradation rates exceed computational predictions.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.